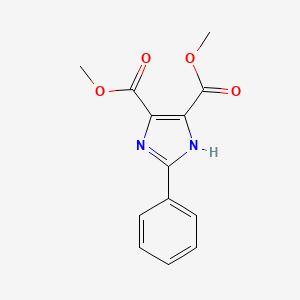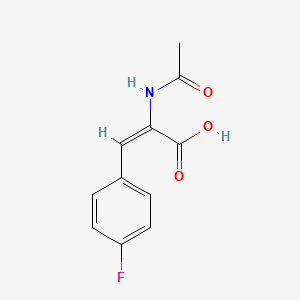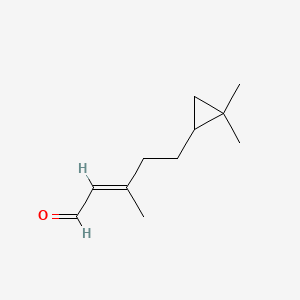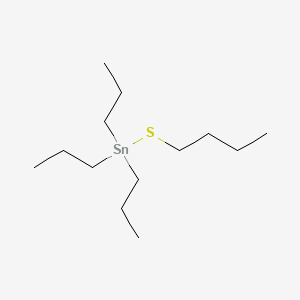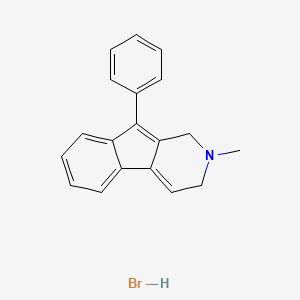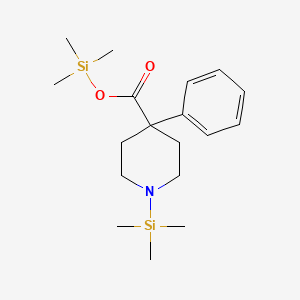
Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is a complex organic compound that features a piperidine ring substituted with a phenyl group and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: Lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.
1-Trimethylsilylpiperidine: Contains only one trimethylsilyl group, leading to variations in its applications and behavior.
4-Phenyl-4-piperidinecarboxylic acid: Does not have the trimethylsilyl ester functionality, affecting its solubility and reactivity.
Uniqueness
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
55268-57-0 |
|---|---|
Molekularformel |
C18H31NO2Si2 |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3 |
InChI-Schlüssel |
BUEFNVGBEGGYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


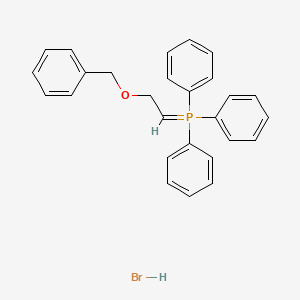
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)

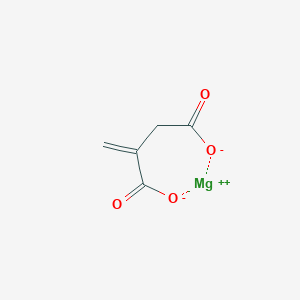
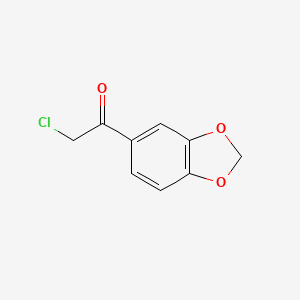
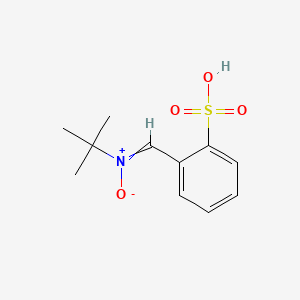
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
